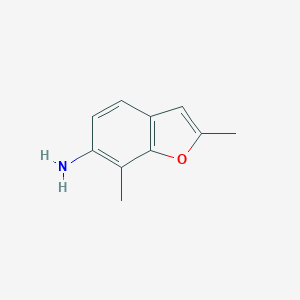
Methyl 1-acetamidocyclohex-3-ene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-acetamido-3-cyclohexene-1-carboxylate typically involves the reaction of 3-cyclohexene-1-carboxylic acid with acetic anhydride and methanol in the presence of a catalyst . The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-acetamido-3-cyclohexene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-acetamido-3-cyclohexene-1-carboxylate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Methyl 1-acetamido-3-cyclohexene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites . These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-cyclohexene-1-carboxylate
- Methyl 1-cyclohexenecarboxylate
- 3-Cyclohexene-1-carboxylic acid methyl ester
Uniqueness
Methyl 1-acetamido-3-cyclohexene-1-carboxylate is unique due to its acetamido group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in synthetic chemistry and pharmaceutical development .
Eigenschaften
IUPAC Name |
methyl 1-acetamidocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-4H,5-7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQIMOXBRPJLGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCC=CC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B67104.png)
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B67105.png)
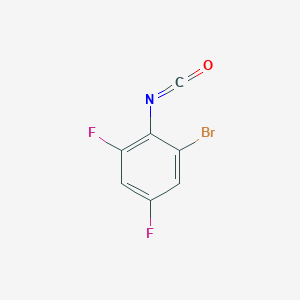
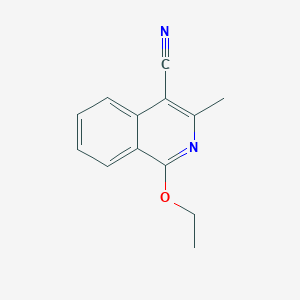
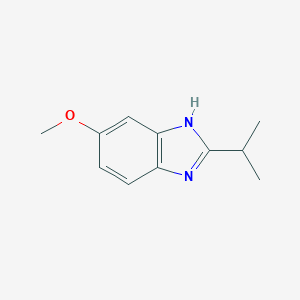

![Bicyclo[3.1.1]heptane-2-carboxaldehyde, 6,6-dimethyl-, (1R,5R)-[partial]-(9CI)](/img/structure/B67121.png)

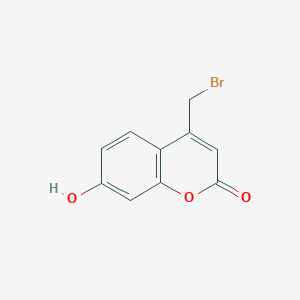
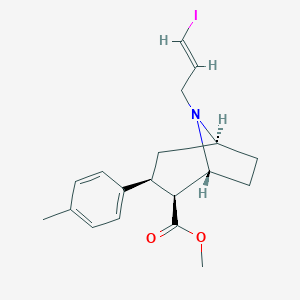
![1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride](/img/structure/B67127.png)
